molecular formula C21H16Cl2FNO2 B11498340 4-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11498340
M. Wt: 404.3 g/mol
InChI Key: GOJKMMYTCOGCOO-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-fluoroaniline, followed by cyclization and reduction steps to form the octahydroquinoline ring. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved can vary depending on the application, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-2,5-DIONE
  • 4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-3,6-DIONE

Uniqueness

4-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16Cl2FNO2

Molecular Weight

404.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H16Cl2FNO2/c22-12-4-9-15(17(23)10-12)16-11-20(27)25(14-7-5-13(24)6-8-14)18-2-1-3-19(26)21(16)18/h4-10,16H,1-3,11H2

InChI Key

GOJKMMYTCOGCOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1

Origin of Product

United States

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